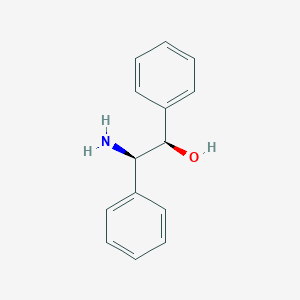
3-Methylpyrazole
Descripción general
Descripción
3-Methylpyrazole is an organic compound with the chemical formula C4H6N2. It is a derivative of pyrazole, characterized by a methyl group attached to the third carbon of the pyrazole ring. This compound appears as a pale yellow liquid and is known for its significant applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
- ADH is an enzyme responsible for catalyzing the oxidation of ethanol to acetaldehyde. It also plays a crucial role in the initial steps of metabolizing ethylene glycol and methanol into their toxic metabolites .
- This inhibition prevents the metabolism of ethylene glycol and methanol into their toxic byproducts, thus acting as an antidote in cases of poisoning .
- By inhibiting ADH, 3-Methylpyrazole disrupts this pathway, preventing the formation of toxic metabolites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Remember, This compound serves as a critical antidote in cases of methanol or ethylene glycol poisoning, safeguarding lives by disrupting the toxic metabolic pathways. 🚑🔬 . If you have any further questions or need additional details, feel free to ask! 😊
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds as follows:
Step 1: Hydrazine reacts with 3-methyl-2-butanone to form an intermediate hydrazone.
Step 2: The hydrazone undergoes cyclization to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-1H-pyrazole-5-carboxylic acid. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation, converting this compound to its reduced forms.
Substitution: The methyl group and nitrogen atoms in this compound can participate in substitution reactions, often with halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or alkylating agents such as methyl iodide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole compounds.
Aplicaciones Científicas De Investigación
3-Methylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: this compound is employed in studies involving enzyme inhibition, particularly alcohol dehydrogenase.
Medicine: It serves as an antidote for ethylene glycol and methanol poisoning by inhibiting alcohol dehydrogenase, preventing the formation of toxic metabolites.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and as a corrosion inhibitor in various industrial processes.
Comparación Con Compuestos Similares
Pyrazole: The parent compound without the methyl group.
4-Methylpyrazole: A structural isomer with the methyl group on the fourth carbon.
1-Phenylpyrazole: A derivative with a phenyl group attached to the first carbon.
Uniqueness of 3-Methylpyrazole: this compound is unique due to its specific inhibitory action on alcohol dehydrogenase, making it particularly valuable in medical applications for treating poisonings. Its structural simplicity and reactivity also make it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVUYEYANWFIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073260 | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1453-58-3, 88054-14-2 | |
| Record name | 3-Methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylpyrazole?
A1: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.106 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several studies report spectroscopic data for this compound. For instance, one study employed IR, 1H NMR, and 13C NMR to confirm the structure of synthesized this compound derivatives. [] Another research utilized IR spectrophotometry, 1H NMR spectroscopy, and elemental analysis to determine the structure of 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol and its derivatives. []
Q3: Does this compound exhibit any catalytic properties?
A3: Yes, this compound has been shown to improve the catalytic activity of methyltrioxorhenium (MTO) in the epoxidation of alkenes with hydrogen peroxide (H2O2). []
Q4: Can you elaborate on the mechanism of this compound in the MTO-catalyzed epoxidation?
A4: While the exact mechanism is not fully elucidated in the provided research, it suggests that this compound acts as an additive, enhancing the catalytic activity of MTO. The system comprising 35% H2O2 and MTO-3-methylpyrazole in CH2Cl2 effectively catalyzes the epoxidation of various alkenes. []
Q5: How does the catalytic activity of the MTO-3-methylpyrazole system compare to other systems?
A5: Research indicates that the catalytic activity of the MTO-3-methylpyrazole system surpasses that of MTO-pyrazole and MTO-pyridine catalysts. [] This suggests a specific interaction between this compound and MTO contributes to the enhanced activity.
Q6: How do structural modifications of this compound affect its activity?
A6: Research on this compound derivatives as potential nitrification inhibitors revealed that structural modifications significantly influence their effectiveness. For instance, the position and type of substituents on the pyrazole ring impact their inhibitory effect on rice blast, sheath blight, and cucumber anthracnose. [] Specifically, derivatives with p-nitrophenyl or p-halogenophenyl groups at the 1-position, SCN or no substituent at the 4-position, and CH3 or C6H5 at the 5-position showed good protective effects against rice blast. []
Q7: Can you provide another example of how structural modifications impact this compound activity?
A7: In a study investigating the analgesic activity of pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, researchers observed that incorporating a 2,6-dichlorophenyl substitute and fragments of saturated carboxylic acids and their esters into 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol enhanced its antinociceptive activity. []
Q8: What is known about the stability of this compound?
A8: One study examined the release of this compound from monolithic polymer films. The results indicated that the diffusion and release rate of this compound were influenced by the hydrophilicity of the polymer matrix. Increasing the hydrophilicity of the polymer led to increased diffusion and release of the compound. []
Q9: What analytical techniques are commonly used to study this compound?
A9: Several analytical methods have been employed to characterize and quantify this compound and its derivatives. Some common techniques include:
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to determine the plasma concentration of this compound-5-carboxylic acid in rats. []
- High-performance liquid chromatography (HPLC): Coupled with UV detection to determine 4-methylpyrazole in plasma using a solid-phase extraction method. []
- Ultraviolet (UV) Spectroscopy: Employed to determine the content of 3,4-dimethylpyrazole phosphate (DMPP) in stabilized urea and study the hydrolysis of 1-carboxamide-3-methylpyrazole (CMP). []
- Gas chromatography-mass spectrometry (GC-MS): Utilized to identify the components of a turmeric beverage containing 5-amino-3-methylpyrazole. []
Q10: What is the compatibility of this compound with different materials?
A10: Studies have explored the compatibility and diffusion of this compound through synthetic polymer matrices, specifically focusing on the influence of polymer structure on the release behavior. [, ] The results showed that the diffusion of this compound was affected by the hydrophilicity of the polymer, with increased hydrophilicity leading to higher diffusion. []
Q11: Has this compound been studied in other research areas besides catalysis and material science?
A11: Yes, this compound and its derivatives have been explored in various research fields, including:
- Agriculture: As potential nitrification inhibitors to improve nitrogen use efficiency in crops. [, ]
- Medicinal Chemistry: As potential analgesic agents targeting pain pathways. []
- Coordination Chemistry: As ligands in the synthesis and characterization of transition metal complexes with potential applications in various fields. [, , , , , , , , , , ]
Q12: Can you provide an example of this compound being used as a ligand in coordination chemistry?
A12: In several studies, this compound and its derivatives like 5-methyl-1H-pyrazole-3-carboxylic acid have been utilized as ligands to synthesize cobalt, copper, palladium, and zinc complexes. These complexes exhibit diverse structures and properties, making them suitable for applications in areas like catalysis, materials science, and biochemistry. [, , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene](/img/structure/B3430995.png)


![{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B3431013.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B3431021.png)




